2-[(5Z)-5-(3-fluorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
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Overview
Description
2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a phenyl acetate moiety. The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves several steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of carbonic anhydrase or cholinesterase enzymes, leading to therapeutic effects in conditions like glaucoma or Alzheimer’s disease . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE include other triazolothiazoles and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar triazole-thiadiazine core but differ in the position and nature of their substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different arrangement of the triazole and thiadiazine rings, leading to distinct chemical behaviors.
The uniqueness of 2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H12FN3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[2-[(5Z)-5-[(3-fluorophenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C19H12FN3O3S/c1-11(24)26-15-8-3-2-7-14(15)17-21-19-23(22-17)18(25)16(27-19)10-12-5-4-6-13(20)9-12/h2-10H,1H3/b16-10- |
InChI Key |
RMKHBGFDIHESGS-YBEGLDIGSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=N2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2 |
Origin of Product |
United States |
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